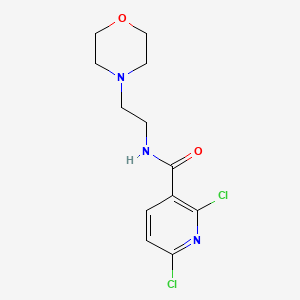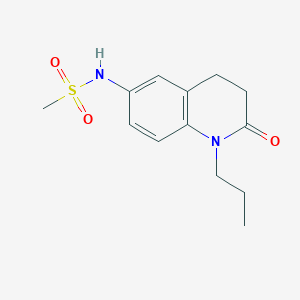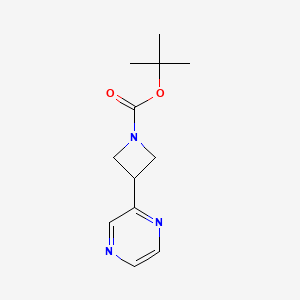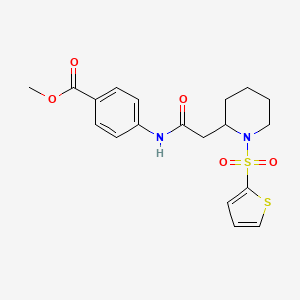
rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is a chemical compound that has been extensively studied in scientific research. It is a derivative of the neurotransmitter glutamate and is known to have a significant impact on the central nervous system.
作用機序
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans acts as an agonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. When the compound binds to the receptor, it causes the channel to open, allowing calcium ions to enter the cell. This influx of calcium ions triggers a cascade of signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance long-term potentiation, which is a process that is involved in learning and memory. The compound has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine, which are involved in various neurological conditions.
実験室実験の利点と制限
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in various neurological conditions. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans. One direction is to investigate its potential as a therapeutic agent for various neurological conditions. Another direction is to investigate its impact on other signaling pathways in the central nervous system. Additionally, research could focus on developing new derivatives of the compound that have improved selectivity and reduced toxicity.
Conclusion
In conclusion, rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is a potent agonist of the NMDA receptor that has been extensively studied in scientific research. It has a variety of biochemical and physiological effects on the central nervous system and has been used to investigate the role of the NMDA receptor in various neurological conditions. While it has several advantages for lab experiments, it also has limitations that must be considered. Future research directions could focus on its potential as a therapeutic agent and developing new derivatives with improved properties.
合成法
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is typically synthesized in the laboratory using a multi-step process. The first step involves the reaction of glutaric anhydride with ammonia to form a cyclic imide intermediate. This intermediate is then reduced with sodium borohydride to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
科学的研究の応用
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has been extensively studied in scientific research due to its impact on the central nervous system. It is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. The compound has been used in a variety of research studies to investigate the role of the NMDA receptor in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHYMQZHRBRGDB-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
